

# Molecular formula and weight of ethylparaben

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Compound of Interest

Compound Name: Ethylparaben

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## An In-Depth Technical Guide to Ethylparaben

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **ethylparaben**, a widely used antimicrobial preservative in the pharmaceutical, cosmetic, and food industries. This document details its chemical and physical properties, provides experimental protocols for its synthesis and analysis, and illustrates a key manufacturing process.

### **Core Chemical Identity**

**Ethylparaben**, the ethyl ester of p-hydroxybenzoic acid, is a member of the paraben family.[1] Its chemical structure confers effective antimicrobial properties against a broad spectrum of fungi and yeasts.[2]

Molecular Formula: C<sub>9</sub>H<sub>10</sub>O<sub>3</sub>[2][3]

Molecular Weight: 166.17 g/mol [2][4][5][6]

# **Physicochemical Properties**

The following table summarizes the key quantitative properties of **ethylparaben**, crucial for formulation and development.



Property	Value	Citations
Melting Point	114-117 °C	[2][7]
Boiling Point	297-298 °C	[2][7]
Solubility in Water	Very slightly soluble	[2]
Solubility in Ethanol	Freely soluble	[2]
Solubility in Methanol	Freely soluble	[2]
Solubility in DMSO	33 mg/mL	[4][8]

## **Experimental Protocols**

This section outlines detailed methodologies for the synthesis and analysis of **ethylparaben**, providing a foundation for laboratory application.

This protocol describes the synthesis of **ethylparaben** through the esterification of p-hydroxybenzoic acid with ethanol.[2][7]

#### Materials:

- p-hydroxybenzoic acid
- Absolute ethanol (95%)[2][7]
- Catalyst (e.g., sulfuric acid, sodium hydrogen sulfate, or neodymium sesquioxide)[9][10]
- Three-necked flask
- Stirrer, thermometer, and reflux condenser
- · Heating mantle
- Filtration apparatus
- Distillation apparatus



- Crystallization vessel (beaker)
- 10% Sodium carbonate solution[10]
- Distilled water

#### Procedure:

- Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and reflux condenser, add p-hydroxybenzoic acid, absolute ethanol, and the selected catalyst.[9] The molar ratio of p-hydroxybenzoic acid to ethanol is typically in the range of 1:3 to 1:5.[10]
- Heating and Reflux: Heat the mixture and maintain it at reflux for approximately 4 hours, ensuring continuous stirring.[9] For microwave-assisted synthesis, the reaction time can be reduced to 1-2.5 hours.[10]
- Catalyst Recovery: Upon completion of the reaction, filter the hot solution to recover the catalyst for potential reuse.[9]
- Ethanol Removal: Distill the filtrate to remove excess ethanol.[9][10]
- Precipitation and Filtration: Pour the residual liquid into cold water to induce the precipitation of crude **ethylparaben**.[9] Collect the solid product by suction filtration.
- Washing and Neutralization: Wash the collected crystals with a 10% sodium carbonate solution until the pH of the filtrate is between 7.5 and 8.0. Subsequently, wash the filter cake with distilled water.[10]
- Recrystallization and Drying: Purify the crude product by recrystallization from ethanol to obtain the finished ethylparaben product. Dry the purified crystals.[9]

This protocol provides a method for the quantitative analysis of **ethylparaben** in various samples.[11]

#### Instrumentation and Materials:

• High-Performance Liquid Chromatography (HPLC) system with a UV detector



- Reversed-phase C18 column (e.g., Amaze C18 SPF, 4.6x150 mm, 3 μm, 100 Å)[11]
- Acetonitrile (ACN), HPLC grade
- Trifluoroacetic acid (TFA)
- Ethylparaben reference standard
- Sample containing ethylparaben

#### **Chromatographic Conditions:**

- Mobile Phase: 30% Acetonitrile with 0.1% Trifluoroacetic acid in water[11]
- Flow Rate: 1.0 mL/min[11]
- Detection Wavelength: 235 nm[11]
- Injection Volume: 3 μL[11]
- Column Temperature: Ambient

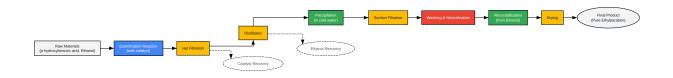
#### Procedure:

- Standard Preparation: Prepare a stock solution of the **ethylparaben** reference standard at a known concentration (e.g., 0.1-0.1 mg/mL) in the mobile phase.[11] Generate a calibration curve by preparing a series of dilutions from the stock solution.
- Sample Preparation: Dissolve the sample containing **ethylparaben** in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a  $0.45~\mu m$  syringe filter before injection.
- Chromatographic Analysis: Inject the prepared standards and samples into the HPLC system.
- Quantification: Identify the ethylparaben peak in the sample chromatogram by comparing its
  retention time with that of the standard. Quantify the amount of ethylparaben in the sample
  by integrating the peak area and comparing it against the calibration curve.



# Visualization of Synthesis Workflow

The following diagram illustrates the key stages in the industrial preparation of **ethylparaben**.



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Caption: Workflow for the synthesis of ethylparaben.

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